Einecs 286-612-0
CAS No.: 85283-84-7
Cat. No.: VC17024740
Molecular Formula: C46H44N6O8S
Molecular Weight: 840.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85283-84-7 |
|---|---|
| Molecular Formula | C46H44N6O8S |
| Molecular Weight | 840.9 g/mol |
| IUPAC Name | 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
| Standard InChI | InChI=1S/2C23H21N3O2.H2O4S/c2*1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-5(2,3)4/h2*3-12,25H,13,24H2,1-2H3;(H2,1,2,3,4) |
| Standard InChI Key | VBASRSDMNSHXCO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The substance is primarily recognized by its EC number 286-612-0, assigned under the European Inventory of Existing Commercial Chemical Substances (EINECS) . Its systematic IUPAC name is 1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid, reflecting its anthraquinone backbone modified with dimethylaminomethylanilino and amino substituents, combined with sulfuric acid in a 2:1 molar ratio . Common synonyms include:
Molecular Formula and Weight
The molecular formula is C₄₆H₄₄N₆O₈S, with a molecular weight of 840.9 g/mol . The structure comprises two anthraquinone moieties linked via an anilino group, each associated with a dimethylaminomethyl substituent, and one sulfuric acid molecule (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₆H₄₄N₆O₈S | |
| Molecular Weight | 840.9 g/mol | |
| Hydrogen Bond Donors | 6 | |
| Hydrogen Bond Acceptors | 14 | |
| Rotatable Bonds | 8 | |
| Topological Polar Surface Area | 234 Ų |
Spectral and Stereochemical Data
The compound’s InChIKey (VBASRSDMNSHXCO-UHFFFAOYSA-N) and SMILES string (CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O) confirm its planar anthraquinone core and sulfonic acid interaction . No stereoisomerism is reported due to the absence of chiral centers .
Synthesis and Manufacturing
Industrial Production
No commercial suppliers are currently listed in public databases, suggesting limited large-scale manufacturing . The compound’s complexity and high molecular weight may render it cost-prohibitive for widespread industrial use.
Physicochemical Properties
Stability and Reactivity
The sulfuric acid component enhances aqueous solubility, though the anthraquinone core remains hydrophobic. The compound is stable under ambient conditions but may degrade under strong oxidizing agents or UV exposure due to its conjugated π-system .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 (estimated) | PubChem Computed |
| Water Solubility | <1 mg/L (estimated) | PubChem Computed |
| Melting Point | Not available | – |
Spectroscopic Characterization
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UV-Vis: Strong absorption maxima at 480–600 nm, characteristic of anthraquinone chromophores .
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MS (Mass Spectrometry): Molecular ion peak observed at m/z 840.2941 (calculated for C₄₆H₄₄N₆O₈S) .
Applications and Uses
Biological Staining
Research Gaps and Future Directions
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Toxicological Studies: Urgent need for in vitro and in vivo toxicity profiling.
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Application Optimization: Exploring functionalization for enhanced solubility or electronic properties.
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